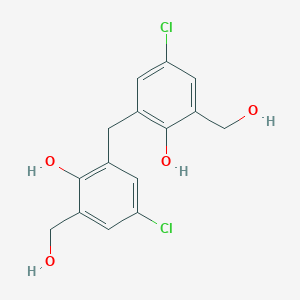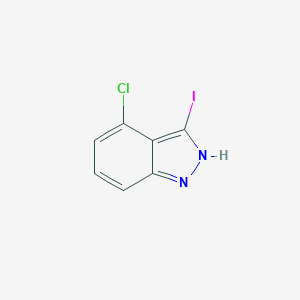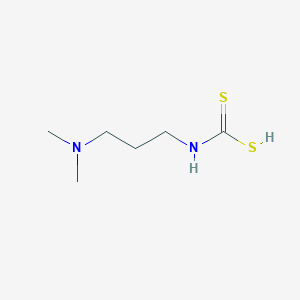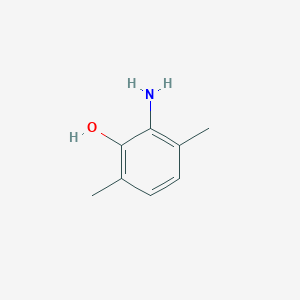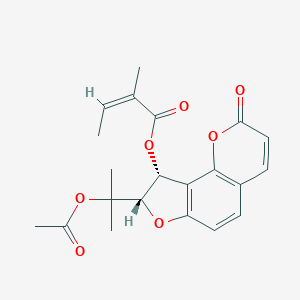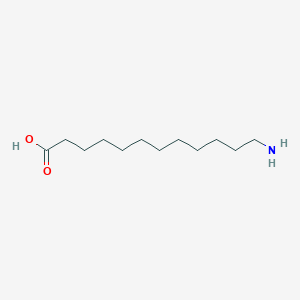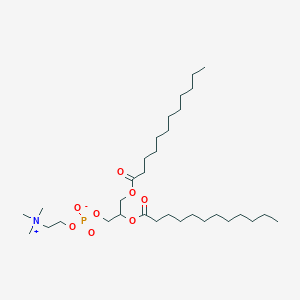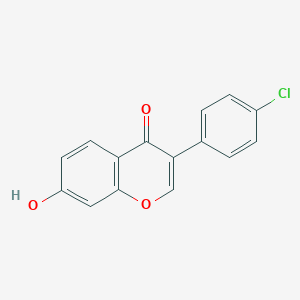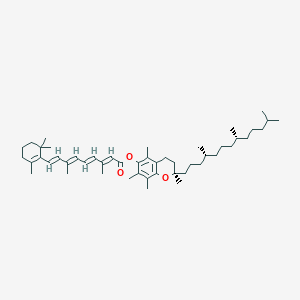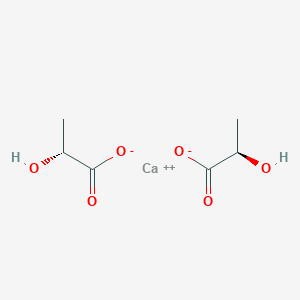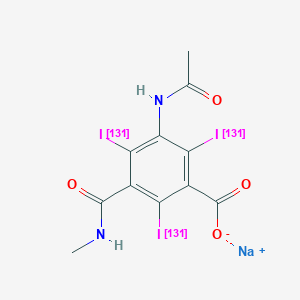
Iothalamate sodium I 131
Overview
Description
Iothalamate sodium I 131 is a radiopharmaceutical compound used primarily in medical diagnostics. It is a sodium salt of iothalamic acid labeled with the radioactive isotope iodine-131. This compound is commonly used to evaluate renal function by measuring glomerular filtration rate (GFR) in patients with kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iothalamate sodium I 131 involves the iodination of iothalamic acid. The process typically includes the following steps:
Iodination: Iothalamic acid is reacted with iodine-131 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves stringent quality control measures to ensure the purity and specific activity of the radioactive compound. The process includes:
Radiolabeling: High-purity iodine-131 is used to label iothalamic acid under controlled conditions.
Purification: The labeled compound is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted iodine-131 and other impurities.
Sterilization: The final product is sterilized and formulated into a sterile, nonpyrogenic aqueous solution for clinical use.
Chemical Reactions Analysis
Types of Reactions: Iothalamate sodium I 131 primarily undergoes the following types of reactions:
Substitution Reactions: The iodine-131 atom can be substituted with other halogens under specific conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Used during the iodination step to introduce iodine-131.
Reducing Agents: Can be used to reduce any oxidized by-products formed during synthesis.
Solvents: Aqueous solutions are commonly used for the reactions and purification steps.
Major Products:
This compound: The primary product used for diagnostic purposes.
By-products: May include unreacted iodine-131 and other iodinated derivatives.
Scientific Research Applications
Iothalamate sodium I 131 has several scientific research applications, including:
Medical Diagnostics: Used to measure glomerular filtration rate (GFR) in patients with kidney disease.
Radiology: Serves as a contrast agent in various imaging techniques to enhance the visibility of internal structures.
Pharmacokinetics: Used in studies to understand the distribution, metabolism, and excretion of radiopharmaceuticals in the body.
Nuclear Medicine: Employed in research to develop new diagnostic and therapeutic radiopharmaceuticals.
Mechanism of Action
The mechanism of action of iothalamate sodium I 131 involves its distribution and excretion by the kidneys. The compound is filtered by the glomeruli and excreted in the urine without significant tubular secretion or reabsorption. The radioactive iodine-131 emits beta particles and gamma rays, which can be detected using imaging equipment to assess renal function. The molecular target is the renal glomeruli, and the pathway involves glomerular filtration .
Comparison with Similar Compounds
Iohexol: Another iodinated contrast agent used in radiology.
Iodamide: A triiodinated benzoic acid derivative used as a contrast agent.
Ioxithalamate: Similar to iothalamate, used for imaging purposes.
Ioglicate: Another iodinated compound used in diagnostic imaging.
Comparison: Iothalamate sodium I 131 is unique due to its use of the radioactive isotope iodine-131, which allows for both diagnostic imaging and functional assessment of the kidneys. Other similar compounds, such as iohexol and iodamide, are primarily used as non-radioactive contrast agents in imaging studies. The radioactive nature of this compound provides additional diagnostic capabilities, particularly in nuclear medicine .
Properties
IUPAC Name |
sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-KYJPGBFZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15845-98-4 | |
| Record name | Iothalamate sodium I 131 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOTHALAMATE SODIUM I-131 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



